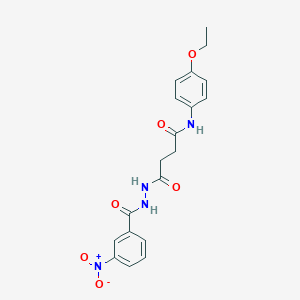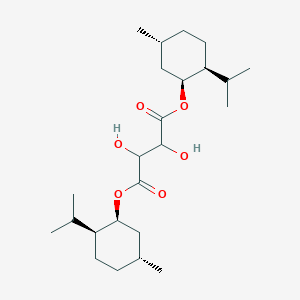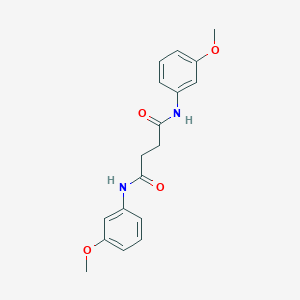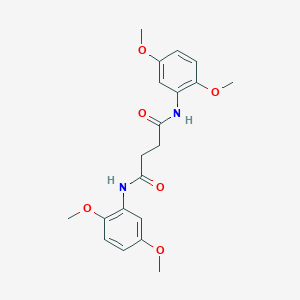![molecular formula C26H34N4O10 B322958 6-OXO-N'-(3,4,5-TRIMETHOXYBENZOYL)-6-[(3,4,5-TRIMETHOXYPHENYL)FORMOHYDRAZIDO]HEXANEHYDRAZIDE](/img/structure/B322958.png)
6-OXO-N'-(3,4,5-TRIMETHOXYBENZOYL)-6-[(3,4,5-TRIMETHOXYPHENYL)FORMOHYDRAZIDO]HEXANEHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~,N’~6~-bis[(3,4,5-trimethoxyphenyl)carbonyl]hexanedihydrazide is a chemical compound with the molecular formula C26H34N4O10. It is known for its unique structure, which includes two 3,4,5-trimethoxyphenyl groups attached to a hexanedihydrazide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~6~-bis[(3,4,5-trimethoxyphenyl)carbonyl]hexanedihydrazide typically involves the reaction of hexanedihydrazide with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for N’~1~,N’~6~-bis[(3,4,5-trimethoxyphenyl)carbonyl]hexanedihydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~6~-bis[(3,4,5-trimethoxyphenyl)carbonyl]hexanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the methoxy groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N’~1~,N’~6~-bis[(3,4,5-trimethoxyphenyl)carbonyl]hexanedihydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N’~1~,N’~6~-bis[(3,4,5-trimethoxyphenyl)carbonyl]hexanedihydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may interact with cellular receptors, modulating signaling pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
- N’~1~,N’~6~-bis(3,4,5-trimethoxybenzoyl)hexanedihydrazide
- 1,5-Bis(3,4,5-trimethoxyphenyl)-3-mercaptoformazan
- 3,4,5-Trimethoxycinnamamide derivatives
Uniqueness
N’~1~,N’~6~-bis[(3,4,5-trimethoxyphenyl)carbonyl]hexanedihydrazide stands out due to its unique combination of two 3,4,5-trimethoxyphenyl groups and a hexanedihydrazide backbone. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C26H34N4O10 |
|---|---|
Molecular Weight |
562.6 g/mol |
IUPAC Name |
1-N//',6-N//'-bis(3,4,5-trimethoxybenzoyl)hexanedihydrazide |
InChI |
InChI=1S/C26H34N4O10/c1-35-17-11-15(12-18(36-2)23(17)39-5)25(33)29-27-21(31)9-7-8-10-22(32)28-30-26(34)16-13-19(37-3)24(40-6)20(14-16)38-4/h11-14H,7-10H2,1-6H3,(H,27,31)(H,28,32)(H,29,33)(H,30,34) |
InChI Key |
NRQBBAYURNAHBC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)CCCCC(=O)NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)CCCCC(=O)NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[(3-chloro-1-benzothien-2-yl)carbonyl]hydrazino}-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B322875.png)

![4-[2-(2-chlorobenzoyl)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B322878.png)
![N-(4-ethoxyphenyl)-4-[2-({2-nitrophenyl}sulfonyl)hydrazino]-4-oxobutanamide](/img/structure/B322880.png)
![N-(4-ethoxyphenyl)-4-[2-(3-hydroxybenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B322883.png)
![N-(4-ethoxyphenyl)-4-oxo-4-[2-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazinyl]butanamide](/img/structure/B322884.png)
![3-bromo-N-{2-[(3-bromo-4-methoxybenzoyl)amino]-1-methylethyl}-4-methoxybenzamide](/img/structure/B322885.png)
![Ethyl 4-{2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazino}-4-oxobutanoate](/img/structure/B322887.png)

![Ethyl 4-[2-(4-methoxybenzoyl)hydrazino]-4-oxobutanoate](/img/structure/B322892.png)
![N~1~,N~4~-bis{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}succinamide](/img/structure/B322895.png)
![N,N'-BIS[4-(PIPERIDINE-1-SULFONYL)PHENYL]BUTANEDIAMIDE](/img/structure/B322896.png)


